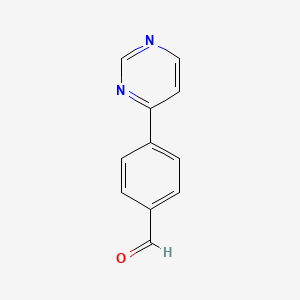

4-(Pyrimidin-4-YL)benzaldehyde

Description

Structural Significance and Research Context within Pyrimidine-Benzaldehyde Hybrids

The significance of 4-(Pyrimidin-4-YL)benzaldehyde in research stems from its hybrid nature, combining two important pharmacophores: pyrimidine (B1678525) and benzaldehyde (B42025). The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous biologically active compounds, including drugs and vitamins. nih.govrsc.org This endows pyrimidine derivatives with the ability to interact with various biological targets, often by forming hydrogen bonds or acting as bioisosteres for other aromatic systems. nih.gov

The benzaldehyde moiety, on the other hand, provides a reactive aldehyde group that can readily participate in a variety of chemical reactions, such as oxidations, reductions, and condensations. This reactivity allows for the facile synthesis of more complex molecules. The fusion of these two structural motifs in this compound creates a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science.

The specific arrangement of the pyrimidine ring at the para-position of the benzaldehyde core influences the electronic properties of the molecule. The electron-withdrawing nature of the pyrimidine ring can affect the reactivity of the aldehyde group. This structural feature is a key point of interest for researchers designing new molecules with tailored properties.

Overview of Historical and Contemporary Research Trends for Pyrimidine-Substituted Benzaldehydes

Research into pyrimidine-containing compounds has a long history, driven by their prevalence in nature and their wide range of pharmacological activities. rsc.orgashdin.com Historically, the focus was often on modifying the core pyrimidine structure to develop new therapeutic agents. Pyrimidine derivatives have been investigated for their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents, among others. nih.govresearchgate.netnih.gov

In recent years, there has been a growing trend towards the synthesis and investigation of hybrid molecules that combine the pyrimidine scaffold with other functional groups, such as benzaldehyde. This approach, known as molecular hybridization, aims to create new chemical entities with enhanced or novel biological activities. nih.gov The synthesis of pyrimidine derivatives often involves reactions with substituted benzaldehydes. ashdin.comnih.govresearchgate.net

Contemporary research on pyrimidine-substituted benzaldehydes is characterized by a multidisciplinary approach. In medicinal chemistry, these compounds are explored as building blocks for new drugs. For instance, studies have investigated their potential as anticancer and antimicrobial agents. The aldehyde functional group allows for the creation of diverse libraries of compounds through reactions like the Claisen-Schmidt condensation to form chalcones, which are then used to synthesize various heterocyclic compounds. ashdin.combiotech-asia.org

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-4-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDNILJULVAAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627126 | |

| Record name | 4-(Pyrimidin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210115-39-2 | |

| Record name | 4-(Pyrimidin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Pyrimidin 4 Yl Benzaldehyde and Its Derivatives

Established Synthetic Routes to 4-(Pyrimidin-4-YL)benzaldehyde Scaffolds

The construction of the this compound scaffold is primarily achieved through three main synthetic approaches: condensation reactions, nucleophilic aromatic substitution, and cross-coupling reactions. Each of these methods offers distinct advantages and is chosen based on the availability of starting materials and the desired substitution patterns on the final molecule.

Condensation Reactions for Formation of Benzaldehyde-Pyrimidine Linkages

Condensation reactions represent a classical and straightforward approach to link pyrimidine (B1678525) and benzaldehyde (B42025) components. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, such as water.

The direct condensation of a pyrimidine precursor with a benzaldehyde derivative is a common strategy. For instance, pyrimidine-5-carboxaldehydes can be synthesized through the cyclo-condensation of α-formylaroylketene dithioacetal with guanidine (B92328) or benzamidine. scialert.net This method provides a direct route to pyrimidine aldehydes, which can then be further modified. Another approach involves the Knoevenagel condensation, where an active methylene (B1212753) compound, an aldehyde, and a pyrimidine precursor react. The reaction between benzaldehyde, an active methylene compound like malononitrile (B47326), and a barbituric acid derivative is a well-established method for creating pyranopyrimidine systems, which are structurally related to the target scaffold. rsc.orgacs.org The mechanism of such reactions, particularly when catalyzed by amines like piperidine, often proceeds through the formation of an iminium ion intermediate. acs.org

A variety of pyrimidine derivatives can be synthesized through condensation reactions. For example, the reaction of (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-one derivatives with guanidine hydrochloride leads to the formation of various substituted pyrimidines. jocpr.com Similarly, Biginelli-type reactions, which are one-pot condensations of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), are widely used for the synthesis of dihydropyrimidinones. jocpr.comijstr.org These reactions can be catalyzed by various Lewis or Brønsted acids. ijstr.org

| Pyrimidine Precursor | Benzaldehyde Derivative | Other Reactants | Catalyst/Conditions | Product Type |

| Guanidine | α-Formylaroylketene dithioacetal | - | Basic medium | Pyrimidine-5-carboxaldehyde scialert.net |

| Barbituric acid | Substituted benzaldehydes | Malononitrile | Base | Pyrano[2,3-d]pyrimidine rsc.org |

| Guanidine hydrochloride | (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-one | - | - | Substituted pyrimidine jocpr.com |

| Urea/Thiourea | Substituted benzaldehydes | Cyclopentanone | NbCl₅/AgClO₄ | Fused pyrimidinone ijstr.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The Biginelli reaction is a classic example of an MCR used for synthesizing dihydropyrimidinones. jocpr.comijstr.org These reactions are often catalyzed and can be performed under environmentally benign conditions. For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved through a one-pot, three-component reaction of a benzaldehyde derivative, malononitrile, and barbituric acid or its derivatives, often using a catalyst. nih.govacs.org

Several catalytic systems have been developed to improve the efficiency and scope of these MCRs. For instance, a copper-immobilized LDH catalyst has been shown to be effective for the synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.org Similarly, Brønsted acidic ionic liquids have been used as recyclable catalysts for the synthesis of benzo ijstr.orgacs.orgimidazo[1,2-a]pyrimidines. rsc.org The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome and yield. icm.edu.plresearchgate.net Microwave-assisted MCRs have also been employed to accelerate reaction times and improve yields. scialert.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Benzaldehyde derivative | Malononitrile | Barbituric acid derivative | LDH@TRMS@NDBD@Cu(II) | Pyrano[2,3-d]pyrimidine nih.govacs.org |

| Substituted benzaldehyde | Cyclopentanone | Urea/Thiourea | NbCl₅ + AgClO₄, CH₃CN, rt | Pyrimidinone derivative ijstr.org |

| Benzaldehyde | Ethyl acetoacetate | 2-Aminobenzimidazole | Brønsted acidic ionic liquid, solvent-free | Benzo ijstr.orgacs.orgimidazo[1,2-a]pyrimidine rsc.org |

| Benzaldehyde | 5-Phenyl-1,3,4-thiadiazole-2-amine | Ethyl acetoacetate | Acetic acid, microwave | Thiadiazolo[3,2-a]pyrimidine scialert.net |

Nucleophilic Aromatic Substitution in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNA) is a key method for functionalizing pre-existing pyrimidine rings, particularly those bearing leaving groups such as halogens. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. For the synthesis of this compound, this could involve the reaction of a halopyrimidine with a suitable benzaldehyde derivative.

A common example is the reaction of a chloropyrimidine with a hydroxybenzaldehyde under basic conditions. The hydroxyl group of the benzaldehyde acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring to form an ether linkage. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group. In some cases, a copper catalyst may be used to facilitate the coupling, in what is known as an Ullmann-type reaction. The reactivity of different positions on the pyrimidine ring can vary. For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. mdpi.com

Cross-Coupling Reactions in Aryl-Heteroaryl Linkage Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyrimidine and benzaldehyde rings. researchgate.netmdpi.com This method typically involves the reaction of a halopyrimidine with a boronic acid derivative of benzaldehyde, or vice versa. researchgate.net The Suzuki coupling offers high functional group tolerance and generally proceeds with high yields and selectivity. beilstein-journals.org

The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system, which often includes water. researchgate.netmdpi.com The choice of catalyst, base, and solvent can be critical for the success of the reaction. researchgate.net For instance, in the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, various catalysts, bases, and solvents were screened to optimize the yield of the Suzuki coupling. researchgate.net Microwave irradiation can also be employed to accelerate these coupling reactions. mdpi.com A key advantage of cross-coupling reactions is the ability to introduce a wide variety of substituents on both the pyrimidine and benzaldehyde rings by using appropriately functionalized starting materials. beilstein-journals.org

Catalytic Systems and Reaction Condition Optimization in Pyrimidine-Benzaldehyde Synthesis

The success of the aforementioned synthetic methodologies heavily relies on the careful selection and optimization of catalytic systems and reaction conditions. ijstr.orgacs.orgresearchgate.netmdpi.comresearchgate.netrsc.org

In condensation reactions, both acid and base catalysis are common. mdpi.com For example, the Biginelli reaction can be catalyzed by a range of Lewis acids like InCl₃, ZrCl₄, and BiCl₃, or Brønsted acids. ijstr.org The use of heterogeneous catalysts, such as silica-supported sulfuric acid, offers advantages in terms of ease of separation and recyclability. scialert.net Optimization of reaction conditions involves screening different catalysts, solvents, and temperatures to maximize yield and minimize reaction time. researchgate.netresearchgate.net For instance, in a three-component synthesis, L-proline in ethanol (B145695) at 80°C was found to be the optimal condition. researchgate.net

For nucleophilic aromatic substitution reactions, the choice of base and solvent is crucial. Strong bases like NaH are effective but can be challenging to handle on a large scale, where weaker bases like K₂CO₃ are often preferred. Solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction.

In cross-coupling reactions, the catalyst system, comprising the palladium source and the ligand, is of paramount importance. researchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently used to stabilize the palladium catalyst and promote the reaction. researchgate.netmdpi.com The base plays a critical role in the transmetalation step of the catalytic cycle. researchgate.net Reaction conditions such as temperature and reaction time are also optimized to achieve high yields and selectivity. mdpi.com The use of microwave heating has been shown to significantly reduce reaction times in many cross-coupling protocols. mdpi.com

Scalable Synthetic Approaches for Research and Development

The synthesis of this compound and its derivatives for research and development necessitates scalable, robust, and cost-effective methodologies. Modern synthetic strategies are increasingly focused on efficiency, atom economy, and environmental considerations. Key approaches include cross-coupling reactions and multi-component reactions, often enhanced by catalysts and alternative energy sources.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for the synthesis of biaryl compounds like this compound. This reaction typically involves the coupling of a pyrimidine-boronic acid derivative with a 4-halobenzaldehyde, or vice-versa. The versatility and functional group tolerance of this method make it highly suitable for creating a wide range of derivatives. For large-scale synthesis, the use of efficient palladium catalysts and ligands, such as those based on bulky phosphines, is crucial for achieving high yields and turnover numbers. rsc.orgresearchgate.net Nickel catalysts are also employed as a more cost-effective alternative to palladium for similar transformations. researchgate.net

Another scalable approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like pyrimidine derivatives in a single step from multiple starting materials. nanobioletters.comrsc.org This strategy is highly efficient as it reduces the number of synthetic steps, minimizes waste, and simplifies purification processes. nanobioletters.com For instance, pyrimidines can be synthesized in a one-pot reaction involving an aldehyde, a compound with an active methylene group, and an amidine source. nanobioletters.com

To enhance reaction rates and improve yields, alternative energy sources such as ultrasonic irradiation and microwave heating are employed. nanobioletters.comresearchgate.net These techniques can significantly shorten reaction times from hours to minutes, making the synthesis more scalable and energy-efficient. nanobioletters.com The use of recyclable heterogeneous nanocatalysts in these processes further contributes to the sustainability and cost-effectiveness of the synthesis. nanobioletters.com

Table 1: Overview of Scalable Synthetic Strategies for Pyrimidine Derivatives

| Synthetic Strategy | Key Features | Catalysts/Reagents | Advantages for Scalability |

| Suzuki-Miyaura Coupling | Forms a C-C bond between a boronic acid and a halide. | Palladium complexes (e.g., Pd(OAc)₂), Nickel catalysts, bases (e.g., K₃PO₄). rsc.orgresearchgate.net | High yields, functional group tolerance, well-established for industrial scale. rsc.org |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. | Recyclable nanocatalysts (e.g., ZnCr₂O₄), various aldehydes, amidines. nanobioletters.com | High atom economy, reduced waste, simplified workup, time-efficient. nanobioletters.com |

| Catalytic Hydrogenation | Reduction of a nitrile group to an aldehyde. | Raney Nickel catalyst, controlled H₂ supply. google.com | Direct conversion, potential for high yield. google.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate the reaction. | Heterogeneous catalysts. nanobioletters.com | Reduced reaction times, increased yields, energy efficiency. nanobioletters.com |

Isolation and Purification Techniques in Synthetic Organic Chemistry

The isolation and purification of this compound from a crude reaction mixture is a critical step to ensure the compound's purity for subsequent use. A combination of techniques is often employed, tailored to the specific properties of the compound and the impurities present.

Liquid-Liquid Extraction is a fundamental step following the reaction workup. This technique separates the target compound from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent (like ethyl acetate) and an aqueous solution. google.com For aldehydes, a specialized extraction method involves the use of a sodium bisulfite solution. researchgate.net Aldehydes react with bisulfite to form water-soluble adducts, which can be selectively extracted into the aqueous phase, leaving non-aldehydic organic impurities behind in the organic phase. The aldehyde can then be regenerated from the adduct by treatment with an acid or base. researchgate.net

Crystallization is one of the most effective methods for purifying solid organic compounds on a large scale. The crude product is dissolved in a suitable hot solvent (or solvent mixture), and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. google.com Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, and acetone. nih.govheteroletters.org This technique is highly efficient for removing minor impurities and can yield products with very high purity.

Column Chromatography is an indispensable tool for achieving high levels of purity, especially on a research and development scale where product quality is paramount. google.com In this method, the crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.org A solvent system (mobile phase), such as a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA), is used to elute the components at different rates based on their polarity and affinity for the stationary phase. rsc.org This allows for the separation of the desired product from by-products and unreacted starting materials. While highly effective, chromatography can be less practical for very large industrial scales unless optimized. researchgate.net

In some cases, purification can be achieved through salt formation . Basic pyrimidine derivatives can be treated with acids like picric acid or perchloric acid to form salts that may have different solubility properties, facilitating their separation by precipitation. google.com The pure compound can then be recovered by neutralizing the salt. google.com

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Application | Advantages |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. google.com | Initial cleanup of reaction mixture. | Fast, simple, effective for bulk separation. |

| Bisulfite Adduct Formation | Reversible chemical reaction of aldehydes to form water-soluble salts. researchgate.net | Selective removal of aldehydes from mixtures. researchgate.net | High specificity for aldehydes, mild conditions. researchgate.net |

| Crystallization/Recrystallization | Difference in solubility between the product and impurities at varying temperatures. google.comnih.gov | Final purification of solid products, especially at scale. | Highly effective for achieving high purity, scalable. researchgate.net |

| Column Chromatography | Differential adsorption onto a solid stationary phase. google.comrsc.org | High-purity separation in R&D, removal of closely related impurities. | High resolution, versatile for various compound types. rsc.org |

| Salt Formation | Conversion to a salt with different solubility properties. google.com | Isolation and purification of basic or acidic compounds. | Can simplify isolation by inducing precipitation. google.com |

Reactivity and Advanced Organic Transformations of 4 Pyrimidin 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide array of chemical reactions. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the group can be easily oxidized or reduced.

Carbonyl condensation reactions are fundamental transformations of aldehydes. In these reactions, the aldehyde reacts with a nucleophile, often with subsequent elimination of a water molecule, to form a new carbon-carbon or carbon-nitrogen double bond. libretexts.orgdrhnsp.org

A prominent example is the formation of Schiff bases (or imines) through the condensation of an aldehyde with a primary amine. acs.org This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. For 4-(pyrimidin-4-yl)benzaldehyde, this reaction provides a straightforward route to a diverse range of imine derivatives. The reaction is generally reversible and can be catalyzed by either acid or base. acs.org The synthesis of Schiff bases from substituted benzaldehydes is a well-established method for creating new compounds. growingscience.compjmhsonline.comimpactfactor.orgijmcmed.org

Another important condensation reaction is the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where an aldehyde reacts with a ketone in the presence of a base. nih.govmagritek.com this compound can react with ketones containing α-hydrogens to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated ketones, also known as chalcones.

Table 1: Examples of Carbonyl Condensation Reactions This table is illustrative and based on general reactions of substituted benzaldehydes.

| Reaction Type | Reactant | Conditions | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Methanol, reflux | 4-(pyrimidin-4-yl)phenyl-methanimine |

| Claisen-Schmidt Condensation | Acetophenone | NaOH, Ethanol (B145695) | 1-(4-(pyrimidin-4-yl)phenyl)-3-phenylprop-2-en-1-one |

The aldehyde functional group in this compound can be readily transformed through both reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively.

Reduction: The aldehyde can be reduced to a primary alcohol, [4-(pyrimidin-4-yl)phenyl]methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the alcohol.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, 4-(pyrimidin-4-yl)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions on the pyrimidine (B1678525) ring or other sensitive parts of the molecule. researchgate.net

Table 2: Common Reduction and Oxidation Reactions This table is illustrative and based on general reactions of substituted benzaldehydes.

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | [4-(pyrimidin-4-yl)phenyl]methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [4-(pyrimidin-4-yl)phenyl]methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(pyrimidin-4-yl)benzoic acid |

| Oxidation | Chromium Trioxide (CrO₃) | 4-(pyrimidin-4-yl)benzoic acid |

Chemical Transformations of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. While the ring itself is generally resistant to electrophilic attack, it is susceptible to nucleophilic substitution, especially when activated by appropriate leaving groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyrimidine rings. mdpi.com For these reactions to occur on the pyrimidine ring of a this compound derivative, the ring must typically bear a good leaving group, such as a halogen (e.g., Cl, Br). The electron-withdrawing nature of the ring nitrogens facilitates the attack of nucleophiles. wur.nl

For instance, a chloro-substituted pyrimidine ring can react with various nucleophiles like amines, alkoxides, or thiolates to displace the chloride ion. mdpi.comkoreascience.kr The position of substitution on the pyrimidine ring (e.g., position 2 or 6) dictates the regioselectivity of the reaction. Quaternization of a nitrogen atom in the pyrimidine ring can further enhance its reactivity towards nucleophiles. wur.nl

Table 3: Illustrative Nucleophilic Substitutions on a Halogenated Pyrimidine Ring Based on general reactivity of chloropyrimidines.

| Nucleophile | Reagent Example | Product of Substitution |

| Amine | R-NH₂ | Amino-pyrimidine derivative |

| Alkoxide | R-O⁻Na⁺ | Alkoxy-pyrimidine derivative |

| Thiolate | R-S⁻Na⁺ | Alkylthio-pyrimidine derivative |

| Azide | Sodium Azide (NaN₃) | Azido-pyrimidine derivative koreascience.kr |

More advanced transformations can alter the pyrimidine ring structure itself or build additional rings onto it (annulation). These reactions often involve multi-step sequences or specialized reagents to achieve skeletal transformations. nih.gov

Ring annulation strategies can be used to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry. For example, a suitably functionalized pyrimidine derivative can undergo intramolecular cyclization or react with a bifunctional reagent to form a new ring fused to the pyrimidine core. beilstein-journals.org Reactions like the [5+1] annulation of enamidines or multicomponent reactions involving aminopyrimidines can lead to the formation of complex fused systems like pyrido[2,3-d]pyrimidines. nih.govmdpi.com Ring transformation reactions can also occur, where the pyrimidine ring is opened and subsequently reclosed to form a different heterocyclic system, such as a pyridine (B92270) or a pyrazole, often prompted by strong nucleophiles or quaternization. wur.nl

Benzaldehyde (B42025) Moiety Electrophilic and Directing Group Effects

The substituents on the benzene (B151609) ring—the aldehyde group and the pyrimidin-4-yl group—profoundly influence its reactivity towards electrophilic substitution by modulating the electron density of the ring.

The aldehyde group (-CHO) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. doubtnut.com This is due to two main effects:

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond framework.

Resonance Effect (-M): The carbonyl group can withdraw electron density from the ring via resonance, creating partial positive charges at the ortho and para positions.

Because the ortho and para positions are destabilized, incoming electrophiles preferentially attack the meta position, which is comparatively less deactivated. libretexts.org

The pyrimidin-4-yl substituent is also an electron-withdrawing group due to the electronegative nitrogen atoms in the heterocycle. This further deactivates the benzene ring towards electrophilic attack. The combined deactivating effects of both the aldehyde and pyrimidine groups make electrophilic substitution on the central benzene ring of this compound a challenging transformation that would require harsh reaction conditions. The directing influence in such a disubstituted system would be complex, but the strong meta-directing effect of the aldehyde group would be a dominant factor.

Development of Novel Derivatization Strategies from this compound

The chemical architecture of this compound presents two primary sites for reactivity: the aldehyde group and the pyrimidine ring. This dual reactivity allows for the development of diverse derivatization strategies aimed at synthesizing novel compounds with complex scaffolds. Research efforts have focused on leveraging classical and modern organic reactions to transform this molecule into a wide array of derivatives, particularly through condensation reactions of the aldehyde and the construction of new heterocyclic systems.

A significant focus of these strategies is the transformation of the aldehyde functional group. The aldehyde's electrophilic carbon atom readily participates in reactions with nucleophiles, forming the basis for creating larger, more intricate molecules. These derivatization approaches are crucial for building molecular libraries and exploring the structure-activity relationships of pyrimidine-containing compounds.

Condensation Reactions Leading to Key Intermediates

Condensation reactions are a cornerstone for the derivatization of this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

Schiff Base Formation: The reaction of this compound with various primary amines provides a straightforward route to imines, commonly known as Schiff bases. This reaction is a fundamental transformation for the aldehyde group. growingscience.comresearchgate.net The resulting C=N double bond in the Schiff base can be further modified or can itself be a key structural element in the final target molecule.

Table 1: Representative Schiff Base Derivatives from this compound This table is illustrative, based on general reaction principles.

| Amine Reactant | Resulting Schiff Base Product Name | Potential Application of Product Class |

|---|---|---|

| Aniline | N-phenyl-1-(4-(pyrimidin-4-yl)phenyl)methanimine | Precursors for heterocyclic synthesis |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(4-(pyrimidin-4-yl)phenyl)methanimine | Building blocks in medicinal chemistry |

| 2-Aminopyridine | N-(pyridin-2-yl)-1-(4-(pyrimidin-4-yl)phenyl)methanimine | Ligands in coordination chemistry |

Claisen-Schmidt and Knoevenagel Condensations: Base-catalyzed Claisen-Schmidt condensation of this compound with various ketones yields α,β-unsaturated ketones, commonly known as chalcones. ekb.eg These chalcones are versatile intermediates for the synthesis of numerous heterocyclic compounds, including pyrimidines themselves. ekb.egjocpr.com Similarly, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, provides another pathway to highly functionalized alkene derivatives. researchgate.net

Table 2: Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation This table is illustrative, based on general reaction principles.

| Ketone Reactant | Resulting Chalcone Derivative Name | Key Feature |

|---|---|---|

| Acetophenone | 1-phenyl-3-(4-(pyrimidin-4-yl)phenyl)prop-2-en-1-one | Core chalcone structure |

| 4-Methylacetophenone | 1-(p-tolyl)-3-(4-(pyrimidin-4-yl)phenyl)prop-2-en-1-one | Introduces a methyl group on the phenyl ring |

| Cyclohexanone | 2-(4-(pyrimidin-4-yl)benzylidene)cyclohexan-1-one | Forms an α,β-unsaturated cyclic ketone |

Synthesis of Novel Heterocyclic Systems

A primary goal of derivatization is the construction of novel and complex heterocyclic frameworks, which often exhibit interesting chemical properties.

Multi-component Reactions: this compound is an ideal candidate for use in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. The Biginelli reaction is a classic example, involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. jocpr.com This strategy allows for the rapid assembly of a new pyrimidine-like ring system. More advanced MCRs can be used to construct fused heterocycles, such as pyrimido[4,5-b]quinolines, by reacting the aldehyde with reagents like 6-aminouracil (B15529) and dimedone. nih.gov

Table 3: Dihydropyrimidinone Synthesis via Biginelli Reaction This table is illustrative, based on the general Biginelli reaction.

| Aldehyde | β-Ketoester | Urea/Thiourea | Product Class |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(4-(pyrimidin-4-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl Acetoacetate | Thiourea | Ethyl 6-methyl-4-(4-(pyrimidin-4-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Methyl Acetoacetate | Urea | Methyl 6-methyl-2-oxo-4-(4-(pyrimidin-4-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Cyclization to Form Oxadiazoles: Another advanced derivatization strategy involves the initial conversion of the aldehyde to an intermediate that can undergo subsequent cyclization. For instance, the reaction of this compound with hydroxylamine (B1172632) yields the corresponding aldoxime. This oxime can then be used as a synthon to construct five-membered heterocycles like 1,2,4-oxadiazoles through reaction with nitriles or activated carboxylic acids. google.com This multi-step approach significantly increases the molecular complexity and provides access to a different class of heterocyclic derivatives.

Advanced Characterization and Spectroscopic Analysis of 4 Pyrimidin 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(pyrimidin-4-yl)benzaldehyde and its derivatives in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often around δ 10.1 ppm. The protons of the pyrimidine (B1678525) ring exhibit characteristic signals, for instance, between δ 8.5 and 8.7 ppm. For derivatives, the chemical shifts are influenced by the nature and position of substituents. For example, in a Schiff base derivative of a related 4-(methylthio)benzaldehyde (B43086), the imine proton (CH=N) is observed as a singlet around δ 8.11 ppm. growingscience.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 4-(Pyrimidin-2-yloxy)benzaldehyde | ¹H | 10.1 | s | Aldehyde proton | |

| ¹H | 8.5–8.7 | m | Pyrimidine protons | ||

| ¹³C | 190 | - | Carbonyl carbon (C=O) | ||

| Schiff base of 4-(methylthio)benzaldehyde | ¹H | 8.11 | s | Imine proton (CH=N) | growingscience.com |

| 4-(phenylethynyl)benzaldehyde | ¹³C | 192.18, 192.17 | - | Carbonyl carbon (C=O) | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for probing the vibrational and electronic properties of this compound and its derivatives.

IR spectroscopy is particularly useful for identifying key functional groups. The characteristic stretching vibration of the carbonyl group (C=O) in the aldehyde moiety typically appears as a strong absorption band in the region of 1660-1700 cm⁻¹. For instance, in Schiff base derivatives, the imine (C=N) stretching vibration is observed around 1660 cm⁻¹. growingscience.com Other important vibrations include the C-H stretching of the aromatic rings (around 3074 cm⁻¹) and C=C stretching of the aromatic systems (around 1456 cm⁻¹). growingscience.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of these compounds typically show absorption bands corresponding to π→π* and n→π* transitions. cosmosscholars.comijsred.com For example, Schiff base derivatives of 4-aminopyrrolo[2,3-d]pyrimidine exhibit aromatic bands in the range of 230-290 nm, attributed to π→π* transitions, and a band between 324 and 372 nm arising from the n→π* transition of the azomethine group. cosmosscholars.com The solvent can influence the position of these bands, and such studies can provide insights into solute-solvent interactions. researchgate.net

Table 2: Key IR and UV-Vis Spectroscopic Data for this compound Derivatives

| Compound/Derivative Class | Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Reference |

| Schiff base of 4-(methylthio)benzaldehyde | IR | 1660 | C=N stretch | growingscience.com |

| IR | 3074 | Ar-H stretch | growingscience.com | |

| IR | 1456 | C=C stretch | growingscience.com | |

| Diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine | UV-Vis | 230-290 | π→π* transition | cosmosscholars.com |

| UV-Vis | 324-372 | n→π* transition | cosmosscholars.com |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. sigmaaldrich.com These techniques provide a precise mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the identity of a synthesized compound.

For instance, the mass spectrum of a Schiff base derivative of 4-(methylthio)benzaldehyde showed a molecular ion peak at m/z 387.80, which was in agreement with its calculated molecular formula. growingscience.com HRMS provides even greater accuracy, allowing for the confident determination of the elemental formula. For example, the HRMS data for 4-(methylthio)-2-(phenylethynyl)pyrimidine showed a calculated (M+H)⁺ ion at m/z 227.0565, with the found value being 227.0647, confirming the composition C₁₃H₁₁N₂S⁺. rsc.org

Table 3: Mass Spectrometry Data for Derivatives of Benzaldehyde (B42025)

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula | Reference |

| Schiff base of 4-(methylthio)benzaldehyde | ESI | - | 387.80 | C₁₂H₉Br₂N₃S | growingscience.com |

| 4-(methylthio)-2-(phenylethynyl)pyrimidine | ESI | 227.0565 (M+H)⁺ | 227.0647 | C₁₃H₁₁N₂S⁺ | rsc.org |

| 4-(phenylethynyl)benzaldehyde | ESI | 207.0732 (M+H)⁺ | 207.0832 | C₁₅H₁₁O⁺ | rsc.org |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique reveals bond lengths, bond angles, and intermolecular interactions, offering a detailed three-dimensional picture of the molecular architecture.

For derivatives of pyrimidine-containing compounds, X-ray diffraction analysis has been used to confirm their molecular structures and understand their packing in the crystal lattice. For example, the crystal structure of a Schiff base containing a pyrimidine moiety was determined to crystallize in the triclinic P-1 space group, with its stability ensured by intermolecular C−H⋅⋅⋅π and π⋅⋅⋅π interactions. researchgate.net In another study, good-quality crystals of a bis-pyrazole derivative were obtained, and the structure was solved in the triclinic P-1 space group, revealing dominant H···H, O···H, and H···C intermolecular contacts. researchgate.net The refinement of crystal structures is often carried out using software like SHELXL.

Table 4: Crystallographic Data for Representative Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| Schiff base with pyrimidine moiety | Triclinic | P-1 | C−H⋅⋅⋅π, π⋅⋅⋅π | researchgate.net |

| bis-Pyrazole derivative | Triclinic | P-1 | H···H, O···H, H···C | researchgate.net |

| epa.govbldpharm.comtriazolo[4,3-a]pyrimidine derivative | Monoclinic | P21/c | H•••N/N•••H | bohrium.com |

Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 4 Yl Benzaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By solving the Schrödinger equation within the framework of electron density, DFT methods can predict a wide range of molecular properties. For 4-(Pyrimidin-4-YL)benzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. irjweb.com

These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms. Furthermore, DFT is instrumental in predicting the molecule's reactivity. nih.gov Various electronic parameters, often referred to as global reactivity descriptors, can be derived from the energies of the frontier molecular orbitals. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) typically indicates greater hardness and lower reactivity. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method extends the principles of DFT to study the electronic excited states of molecules. By simulating the absorption of light, TD-DFT can predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (a measure of the probability of a particular electronic transition). mdpi.com

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions. This information is crucial for understanding the photophysical properties of the compound and its potential applications in areas such as materials science or as a chromophore. The choice of solvent can significantly influence the absorption spectrum, and TD-DFT calculations can be performed in conjunction with solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy and spatial distribution of the HOMO and LUMO of this compound are critical in determining its chemical reactivity. researchgate.net The HOMO is associated with the molecule's nucleophilicity and its tendency to react with electrophiles. youtube.com Conversely, the LUMO governs the molecule's electrophilicity and its susceptibility to attack by nucleophiles. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important parameter. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap, on the other hand, indicates a molecule that is more easily polarized and more reactive. researchgate.net Analysis of the HOMO-LUMO gap for this compound can therefore provide valuable insights into its stability and propensity to participate in chemical reactions. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping and Topological Studies (ELF, LOL, RDG)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. mdpi.com It provides a color-coded representation of the electrostatic potential on the electron density surface. researchgate.net For this compound, the MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, red and yellow colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue and green colors represent areas of positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net This allows for the prediction of how the molecule will interact with other charged or polar species. mdpi.com

In addition to MEP, other topological analyses provide deeper insights into the chemical bonding and electron localization within the molecule:

Electron Localization Function (ELF): This function helps to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. nih.gov

Localized Orbital Locator (LOL): Similar to ELF, LOL also provides information about electron localization, offering a complementary perspective on the bonding patterns. nih.gov

Reduced Density Gradient (RDG): This analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, which can be crucial for understanding the molecule's behavior in condensed phases.

These topological studies, applied to this compound, can offer a detailed picture of its bonding, lone pair distribution, and potential non-covalent interaction sites.

Molecular Dynamics and Conformation Analysis

While the computational methods discussed above primarily focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to investigate its conformational flexibility. The molecule has a rotatable bond between the pyrimidine (B1678525) and benzaldehyde (B42025) rings, and MD can explore the different rotational isomers (conformers) and their relative energies. This is important as the conformation of the molecule can significantly influence its reactivity and biological activity.

Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the system at a given temperature and pressure, MD can provide insights into solvation effects, binding affinities, and the dynamic nature of intermolecular interactions.

Research Applications of 4 Pyrimidin 4 Yl Benzaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research

Role as a Precursor in Drug Discovery and Development

4-(Pyrimidin-4-YL)benzaldehyde is a key precursor in the synthesis of more complex molecules with potential pharmacological value. The aldehyde functional group readily participates in various chemical reactions, such as condensations and multicomponent reactions, allowing for the introduction of diverse structural motifs. This facilitates the generation of large libraries of derivative compounds for high-throughput screening. For instance, it can be condensed with various amines, active methylene (B1212753) compounds, and other nucleophiles to create a wide range of Schiff bases, chalcones, and heterocyclic systems. These derivatives often form the core structures of molecules targeting specific biological pathways involved in disease. The pyrimidine (B1678525) moiety itself is a well-established pharmacophore found in numerous approved drugs, and its presence in the precursor molecule provides a solid foundation for designing new therapeutic agents.

Exploration of Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The pyrimidine core is a known constituent of molecules with antibacterial and antifungal properties. Researchers have synthesized and evaluated numerous derivatives, identifying compounds with significant activity against various pathogens.

One area of investigation involves the synthesis of tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles. In one study, a benzoyl-substituted benzimidazole (B57391) derivative, compound 15a , showed potent activity against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL), as well as against sensitive and resistant strains of S. pyogenes (MIC = 2 μg/mL). nih.gov Another study reported that certain pyrimidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Furthermore, pyridothienopyrimidine derivatives have been explored for their antibacterial effects. For example, the 4'-(4-methylpiperazin-1-yl) derivative 4b was found to be potent against all tested bacterial strains with MIC values between 7.81 and 15.63 μg/mL, which is comparable or more potent than amoxicillin. nih.gov The conversion of pyrimidinone to pyrimidinethione derivatives also enhanced antimicrobial activity against Gram-positive bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected pyrimidine derivatives:

| Compound/Derivative Class | Target Organism(s) | Key Findings (MIC/Activity) |

| Benzoyl-substituted benzimidazole 15a | E. coli, M. catarrhalis, S. pyogenes | MIC = 1 µg/mL (E. coli), 2 µg/mL (M. catarrhalis, S. pyogenes) nih.gov |

| Pyrimidine derivatives | Staphylococcus aureus, Escherichia coli | MIC values from 0.25 to 1 µg/mL |

| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidine 4b | Various bacterial strains | MIC values from 7.81 to 15.63 µg/mL nih.gov |

| Thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivative 6a | Bacillus strains | Potency equal to ampicillin (B1664943) researchgate.net |

The development of novel anticancer agents is a significant focus of research involving this compound derivatives. The pyrimidine scaffold is present in many established anticancer drugs, and new derivatives are continually being investigated for their ability to inhibit tumor growth.

One study focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives, with compound 5a , 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one, showing potent anticancer activity against several cancer cell lines. It exhibited IC50 values of 0.3 µM, 6.6 µM, and 7 µM against hepatic (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines, respectively, which were more potent than the standard drug doxorubicin (B1662922) in the same assays. nih.gov

In another research effort, pyrimidine dihydroquinoxalinone derivatives were designed as tubulin polymerization inhibitors. Compound 12k from this series displayed high cytotoxic activity in vitro with an IC50 of 0.2 nM and was effective against a broad range of cancer cell lines. acs.org Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated, with compounds 15 and 16 showing broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. rsc.org

The table below highlights the anticancer activity of selected pyrimidine derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings (IC50/GI50) |

| Pyrido[2,3-d]pyrimidine 5a | HepG-2, PC-3, HCT-116 | IC50: 0.3 µM (HepG-2), 6.6 µM (PC-3), 7 µM (HCT-116) nih.gov |

| Pyrimidine dihydroquinoxalinone 12k | Various cancer cell lines | IC50: 0.2 nM acs.org |

| Pyrazolo[3,4-d]pyrimidine 15 | NCI 60 cell line panel | GI50: 1.18 to 8.44 µM rsc.org |

| Pyrazolo[3,4-d]pyrimidine 16 | NCI 60 cell line panel | GI50: 0.018 to 9.98 µM rsc.org |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative | MCF-7 (Breast Cancer) | IC50: 2.57 to 33.87 µM ekb.eg |

Derivatives based on the pyrimidine structure have been investigated for their potential to treat inflammatory conditions. The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with anti-inflammatory effects comparable to the widely used COX-2 inhibitor, celecoxib (B62257). nih.gov For example, compound 4d from this series showed significant in vivo anti-inflammatory activity. nih.gov Another study synthesized a series of pyrimidine derivatives and found that compounds 3e , 4d , and 6a possessed greater anti-inflammatory potency than a standard drug. researchgate.net

In a study of pyrazolo[3,4-d]pyrimidin-4-ones, several derivatives exhibited considerable anti-inflammatory activity. Notably, compounds 11e (4'-p-bromophenyl analog) and 11f (4'-p-chlorophenyl analog) showed the most potent effects, with 66.88% and 64.97% edema reduction, respectively, in a rat paw edema model. nih.gov

The anti-inflammatory activities of selected pyrimidine derivatives are summarized below:

| Compound/Derivative Class | Model/Target | Key Findings |

| Pyrazolo[3,4-d]pyrimidine 4d | In vivo inflammation model | Activity comparable to celecoxib nih.gov |

| Thiophene and Pyrimidine derivatives 3e, 4d, 6a | In vivo inflammation model | Greater potency than standard drug researchgate.net |

| Pyrazolo[3,4-d]pyrimidin-4-one 11e | Rat paw edema | 66.88% edema reduction nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one 11f | Rat paw edema | 64.97% edema reduction nih.gov |

The inhibition of specific enzymes involved in disease pathogenesis is a key strategy in drug discovery, and this compound derivatives have been explored as potent enzyme inhibitors.

In the area of anticancer research, many pyrimidine derivatives target protein kinases. For instance, a series of pyrido[2,3-d]pyrimidines were evaluated as multi-targeted kinase inhibitors, with compound 5a showing promising inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent EGFR tyrosine kinase inhibitors. Compounds 4 , 15 , and 16 exhibited significant inhibitory activity with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org

Furthermore, pyridothienopyrimidinone derivatives have been developed as Pim-1 kinase inhibitors. Compounds 7a and 7d from this series were the most potent, which was consistent with their cytotoxic effects on cancer cell lines. nih.gov

The table below details the enzyme inhibitory activity of selected pyrimidine derivatives:

| Compound/Derivative | Target Enzyme(s) | Key Findings (IC50) |

| Pyrido[2,3-d]pyrimidine 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Promising inhibitory activity nih.gov |

| Pyrazolo[3,4-d]pyrimidine 4 | EGFR Tyrosine Kinase | IC50: 0.054 µM rsc.org |

| Pyrazolo[3,4-d]pyrimidine 15 | EGFR Tyrosine Kinase | IC50: 0.135 µM rsc.org |

| Pyrazolo[3,4-d]pyrimidine 16 | EGFR Tyrosine Kinase | IC50: 0.034 µM rsc.org |

| Pyridothienopyrimidinone 7a | Pim-1 Kinase | Potent inhibitor nih.gov |

| Pyridothienopyrimidinone 7d | Pim-1 Kinase | Potent inhibitor nih.gov |

Antimalarial, Antitubercular, and Antiviral Research

Derivatives of this compound have shown promise in the development of new treatments for infectious diseases.

Antimalarial Research: The hybridization of quinoline (B57606) and pyrimidine moieties has been explored to enhance antimalarial activity. nih.gov Some pyrimidine derivatives have demonstrated the ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net For instance, certain quinoline-pyrimidine conjugates were designed to inhibit both heme polymerization and dihydrofolate reductase in the parasite, crucial pathways for its survival. nih.gov

Antitubercular Research: The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been bolstered by the investigation of pyrimidine-based compounds. bohrium.comrsc.org Benzothiazole-pyrimidine hybrids have been synthesized and evaluated for their activity against different strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Some of these derivatives exhibited potent effects with low minimum inhibitory concentration (MIC) values. nih.gov For example, hybrids 5c and 15 showed significant potency against the MDR strain of M. tuberculosis. nih.gov

Antiviral Research: Pyrimidine derivatives are also investigated for their potential antiviral activities. ekb.eg The core structure is a key component in various compounds screened for their ability to inhibit viral replication. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. researchgate.netnih.gov By systematically modifying the structure of this compound derivatives, researchers can identify key structural features responsible for their therapeutic effects.

For instance, in the development of antitubercular agents, SAR studies on benzothiazolyl pyrimidine hybrids revealed that modifications at the N-1 and/or C6 positions of the pyrimidine ring significantly influenced their activity. nih.gov The introduction of different substituents, such as alkyl or aryl groups, led to derivatives with varying potencies against M. tuberculosis. nih.gov Similarly, in the context of anti-inflammatory research, SAR analysis of pyridodipyrimidine derivatives indicated that electron-releasing groups enhanced their inhibitory effects on COX enzymes. rsc.org The position and nature of substituents on the pyrimidine ring have been consistently shown to greatly influence the biological activities of these compounds. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govscispace.com This method is instrumental in understanding the mechanism of action of drug candidates and in designing more potent inhibitors. nih.gov

In the study of ROCK1 inhibitors, molecular docking was used to analyze the interactions between N-ethyl-4-(pyridin-4-yl)benzamide-based compounds and the ROCK1 protein. nih.gov The docking studies revealed critical hydrogen bond interactions and hydrophobic interactions within the active site, providing insights into the binding mode of the inhibitors. nih.gov Similarly, for potential antitubercular agents, molecular docking studies have been employed to investigate the binding of pyrimidine derivatives to their target enzymes. niscpr.res.in These computational studies help in rationalizing the observed biological activities and guide the design of new derivatives with improved binding affinities. scispace.comniscpr.res.in

Applications in Materials Science Research

The unique structural features of this compound and its derivatives also make them valuable components in the design of advanced functional materials.

Design and Synthesis of Functional Materials Incorporating Pyrimidine-Benzaldehyde Units

The pyrimidine-benzaldehyde scaffold has been utilized in the synthesis of various functional materials. core.ac.uk For example, stilbenoid pyrimidine-based dyes have been synthesized for applications in nonlinear optics (NLO). core.ac.uk These D-π-A or D-π-A-π-D type chromophores, where the pyrimidine ring acts as the acceptor, exhibit interesting photophysical properties. core.ac.uk The synthesis often involves condensation reactions of a methylpyrimidine with a benzaldehyde (B42025) derivative. core.ac.uk

Photofunctional Materials: Luminescent and Fluorescent Probes

Luminescent and fluorescent probes are essential tools for sensing and imaging in various chemical and biological systems. nih.govmdpi.comresearchgate.net Derivatives of this compound have been investigated for their potential as photofunctional materials.

The incorporation of the pyrimidine moiety can influence the luminescent properties of a molecule. sci-hub.se For instance, coordination polymers containing pyrimidine-based ligands have been studied for their fluorescence sensing capabilities. sci-hub.se Furthermore, the development of fluorescent probes often relies on the reaction between a fluorophore and an analyte, leading to a change in fluorescence intensity. nih.gov The aldehyde group in this compound can be a reactive site for designing such probes.

Aggregation-Induced Emission (AIE) Characteristics and Their Utilization

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govacs.orgacs.org This property is highly desirable for applications in optoelectronics and bio-imaging.

Derivatives of benzaldehyde have been shown to exhibit AIE. For example, barbituric acid-based fluorogens synthesized from benzaldehyde derivatives display strong fluorescence in the solid state, a characteristic of AIE. nih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence emission. acs.orgmdpi.com The emission color and quantum yield of these AIE-active materials can be tuned by modifying the substituents on the benzaldehyde ring. udel.edu

Below is an interactive data table summarizing the research findings on some derivatives:

| Derivative Class | Research Application | Key Findings | References |

| Benzothiazole-pyrimidine hybrids | Antitubercular | Potent activity against MDR and XDR M. tuberculosis strains. | nih.gov |

| Quinoline-pyrimidine conjugates | Antimalarial | Dual inhibition of heme polymerization and PfDHRF. | nih.gov |

| Stilbenoid pyrimidine-based dyes | Materials Science (NLO) | Exhibit nonlinear optical properties. | core.ac.uk |

| Barbituric acid-based fluorogens | Materials Science (AIE) | Strong fluorescence in the solid state with tunable emission. | nih.govudel.edu |

Applications in Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of the pyrimidine nucleus make it a valuable component in materials designed for optoelectronic applications. Its inherent π-deficient and electron-withdrawing nature allows it to function effectively as an electron acceptor in various "push-pull" molecular architectures. researchgate.netrsc.org This characteristic is crucial for creating materials with tailored energy levels and charge-transport properties, which are essential for devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. researchgate.netmdpi.com

Derivatives of pyrimidine are extensively researched for their role as emitters in OLEDs, particularly in the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org TADF emitters are a key technology for achieving high efficiency in third-generation OLEDs. By incorporating pyrimidine units into D-π-A-π-D (Donor-π-Acceptor-π-Donor) or D-A (Donor-Acceptor) configurations, researchers can fine-tune the energy gap between the singlet and triplet excited states (ΔE_ST). mdpi.comnih.gov A small ΔE_ST is critical for efficient reverse intersystem crossing (RISC), allowing the harvesting of non-emissive triplet excitons to generate light, thereby significantly boosting the device's internal quantum efficiency.

For example, a series of green TADF emitters using a 2-substituted pyrimidine as the acceptor unit and phenoxazine (B87303) as the donor unit demonstrated the ability to finely tune emissive characteristics and optimize optoelectronic properties. nih.gov OLEDs fabricated with these pyrimidine-based TADF materials have achieved high external quantum efficiencies (EQE) of nearly 25% with a desirable slow efficiency roll-off at high brightness. nih.gov Similarly, blue and green TADF emitters using pyrimidine or pyrazine (B50134) bridges between donor and acceptor moieties have shown high photoluminescence quantum yields and led to OLEDs with maximum EQEs of 14% and 18%, respectively. acs.org

The versatility of the pyrimidine core also extends to other optoelectronic devices, including perovskite solar cells, where pyrazolo[1,5-a]pyrimidine derivatives have been successfully employed as hole-transporting materials (HTMs). mdpi.com The strategic functionalization of the pyrimidine-based core allows for the optimization of energy levels, thermal stability, and charge mobility, leading to efficient and stable solar cell devices. mdpi.com

Table 1: Performance of Pyrimidine-Based Emitters in OLEDs

| Emitter Type | Configuration | Emission Color | Max. External Quantum Efficiency (EQE_max) | Reference |

|---|---|---|---|---|

| TADF | D-π-A-π-D (Phenoxazine-Pyrimidine) | Green | ~25% | nih.gov |

| TADF | D-A-D (Carbazole-Pyrimidine) | Blue | 14% | acs.org |

| TADF | D-A-D (Carbazole-Pyrazine) | Green | 18% | acs.org |

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Ring Systems

This compound and related pyrimidine-4-carbaldehydes are versatile building blocks in organic synthesis, prized for their utility in constructing more complex, fused heterocyclic systems. The aldehyde functional group serves as a reactive handle for a variety of cyclization and multicomponent reactions, leading to novel molecular scaffolds. citedrive.comthieme-connect.com

A significant application is in the synthesis of furo[3,2-d]pyrimidines . citedrive.comthieme-connect.comresearchgate.net Research has shown that pyrimidine-4-carbaldehydes can be transformed into these fused bicyclic systems through carefully designed reaction pathways. One notable method involves a mechanistically interesting 'dimerization' process that proceeds via a benzoin (B196080) addition as the key step, ultimately yielding 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivatives. citedrive.com

Another major area of application is the construction of pyrimido[4,5-d]pyrimidines , a class of annulated uracils with a wide range of biological and pharmacological relevance. nih.govrsc.orgrsc.org Aryl aldehydes, including derivatives like this compound, are key reactants in multicomponent reactions (MCRs) for assembling this ring system. rsc.org For instance, a three-component reaction between a 6-aminouracil (B15529) derivative, a primary amine, and an aldehyde (like this compound) can yield the pyrimido[4,5-d]pyrimidine (B13093195) core through processes like the double Mannich reaction. nih.govresearchgate.net These MCRs are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org The reaction mechanism often initiates with a Knoevenagel condensation between the aldehyde and an active methylene compound like barbituric acid, followed by a Michael addition and subsequent cyclization to form the fused ring system. rsc.org

The synthetic versatility of pyrimidine-4-carbaldehydes demonstrates their importance as key intermediates for expanding the chemical space of substituted pyrimidine derivatives. citedrive.com

Reagent for Specific Chemical Transformations

Beyond its role as a foundational block for building fused rings, the aldehyde group in this compound enables its use as a key reagent for specific chemical transformations to introduce new functional groups.

One of the most fundamental transformations is the Knoevenagel condensation . researchgate.netnih.govbas.bg This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or cyanoacetamide). Catalyst-free Knoevenagel condensations of pyridinecarbaldehydes (structurally related to pyrimidinecarbaldehydes) with active methylene compounds have been shown to proceed efficiently in an environmentally benign water-ethanol mixture to produce electron-deficient alkenes with high E-selectivity. bas.bg This reaction leverages the aldehyde to form a new carbon-carbon double bond, yielding products like (E)-2-cyano-3-(pyrimidin-4-yl-phenyl)acrylamide.

Another critical transformation is the Wittig reaction , a premier method for synthesizing alkenes with a defined double bond position. masterorganicchemistry.commnstate.edulibretexts.org The reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. libretexts.org This leads to the formation of an oxaphosphetane intermediate which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. mnstate.edulibretexts.org This transformation is invaluable for converting the C=O bond of the aldehyde into a C=C bond, allowing for the synthesis of various vinyl-pyrimidine derivatives. For example, a Wittig reaction could be used to synthesize (E)-4-(2-(pyrimidin-4-yl)phenyl)vinyl-substituted compounds, which can be important for extending conjugation in materials science applications.

These transformations highlight the role of this compound not just as a structural component but as a reactive tool for precise chemical modifications.

Photophysical Properties and Their Spectroscopic Characterization in Research

UV-Vis Absorption and Fluorescence Emission Spectroscopy of Pyrimidine-Benzaldehyde Derivatives

The electronic absorption and emission spectra of pyrimidine-benzaldehyde derivatives are central to understanding their behavior in the excited state. These compounds typically exhibit absorption bands in the UV region. osf.io The specific wavelength of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by the electronic nature of the substituents attached to the pyrimidine (B1678525) and benzaldehyde (B42025) rings.

For instance, pyrimidine derivatives featuring electron-donating groups like triphenylamine (B166846) or 9-ethylcarbazole (B1664220) generally display strong luminescence. osf.io The incorporation of a π-conjugated linker between the pyrimidine core and an aryl group can lead to a red-shift in both absorption and emission spectra. rsc.org In a series of pyrimidine-derived α-amino acids, those with highly conjugated (naphthyl) or electron-donating (4-methoxyphenyl) substituents at the C4-position showed red-shifted absorption bands and strong fluorescence in the visible region. acs.org

The difference between the absorption and emission maxima, known as the Stokes shift, is often large in these derivatives, a characteristic feature of molecules that undergo a significant change in geometry or electronic distribution upon excitation, such as those exhibiting ICT. acs.orgacs.org For example, a series of V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized through the condensation of 4,6-dimethylpyrimidine (B31164) and aromatic aldehydes, display strong emission with large Stokes shifts. acs.org

The protonation of the pyrimidine ring can also significantly alter the photophysical properties. Adding an acid like trifluoroacetic acid (TFA) can cause a decrease in the original absorption bands and the appearance of a new, red-shifted absorption band. acs.org Similarly, the fluorescence emission may be quenched or a new, red-shifted emission band may appear upon protonation. osf.ioacs.org This behavior is attributed to the enhanced electron-withdrawing character of the protonated pyrimidine ring. osf.io

Below is a table summarizing the photophysical data for a selection of pyrimidine derivatives, illustrating the effects of different substituents.

| Compound | Solvent | λ_abs (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Reference |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]- styryl}pyrimidine | Toluene | 396 | 443 | 2700 | semanticscholar.org |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]- styryl}pyrimidine | Acetonitrile (B52724) | 394 | 504 | 5500 | semanticscholar.org |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]- styryl}pyrimidine | Methanol | 394 | 507 | 5700 | semanticscholar.org |

| 4,6-bis(9-Ethyl-9H-carbazol-3-yl)pyrimidine | Dichloromethane | 344 | 400 | 4400 | osf.io |

| 2,4,6-tris(4-Diphenylaminophenyl)pyrimidine | Dichloromethane | 398 | 468 | 3800 | osf.io |

Quantum Yield and Excited State Lifetime Measurements

The fluorescence quantum yield (Φ_F_) is a critical parameter that quantifies the efficiency of the fluorescence process. For pyrimidine-benzaldehyde derivatives, Φ_F_ can vary significantly depending on the molecular structure and the solvent environment. Generally, these compounds are found to be weakly to moderately emissive in solution. researchgate.net

Research has shown that extending π-conjugation in pyrimidine derivatives can dramatically increase the fluorescence quantum yield. rsc.org For example, while 4-(phenylvinyl)pyrimidine is only slightly fluorescent, extending the conjugation leads to a significant enhancement in its quantum yield. rsc.org In a study of pyrimidine-derived α-amino acids, compounds with highly conjugated or electron-donating substituents exhibited good quantum yields, ranging from 0.27 to 0.30. acs.org

The solvent also plays a crucial role. The highest quantum efficiencies for some pyrimidine derivatives are often observed in nonpolar solvents, with the values decreasing in polar solvents. dntb.gov.ua For instance, a novel curcumin (B1669340) analog featuring a pyrimidine core showed a quantum yield of 0.38 in toluene, which decreased in more polar solvents like acetonitrile and methanol. semanticscholar.org This is a common observation for molecules with an ICT excited state, where polar solvents can stabilize non-radiative decay pathways, thus reducing the fluorescence quantum yield. acs.org

The excited-state lifetime (τ) provides information on how long a molecule remains in its excited state before returning to the ground state. For fluorescent pyrimidine derivatives, these lifetimes are typically in the nanosecond range, which is consistent with their fluorescent nature. researchgate.net

The following table presents quantum yield data for several pyrimidine derivatives in different solvents.

| Compound | Solvent | Quantum Yield (Φ_F) | Reference |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]- styryl}pyrimidine | Toluene | 0.38 | semanticscholar.org |

| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]- styryl}pyrimidine | Acetonitrile | 0.04 | semanticscholar.org |